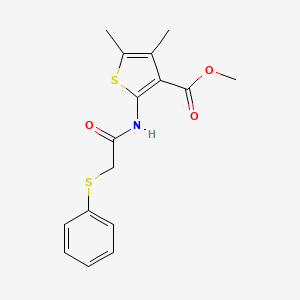

Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-10-11(2)22-15(14(10)16(19)20-3)17-13(18)9-21-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPAOCMJBHVQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2-phenylthioacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Bromine, iodine, Lewis acid catalysts

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Halogenated thiophene derivatives

Scientific Research Applications

Chemical Properties and Structure

Compound 1 has the following molecular formula: . Its structure features a thiophene ring substituted with both methyl and phenyl groups, which contributes to its biological activity and potential applications.

Anticancer Activity

Research indicates that thiophene derivatives, including compound 1, demonstrate significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit tubulin polymerization, which is crucial for cancer cell division. The ability of compound 1 to induce apoptosis in cancer cells has been highlighted in various studies:

- Case Study : A derivative with structural similarities to compound 1 exhibited IC50 values as low as 0.5 μM against human cancer cell lines such as HeLa and Jurkat. This suggests that modifications to the thiophene backbone can enhance anticancer efficacy .

Antimicrobial Activity

Thiophene derivatives are also known for their antimicrobial properties. Compound 1 has been evaluated for its effectiveness against various bacterial strains:

- Data Table: Antimicrobial Activity of Compound 1

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

These findings indicate that compound 1 holds promise as a potential antimicrobial agent, warranting further investigation into its mechanisms of action.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Compound 1's ability to form stable thin films enhances its potential use in these technologies.

- Case Study : Research has shown that incorporating thiophene derivatives into polymer blends can significantly improve the conductivity and efficiency of organic solar cells, demonstrating the versatility of compound 1 in material science applications .

Photovoltaic Devices

The incorporation of compound 1 into photovoltaic devices has been explored due to its favorable energy levels and charge transport properties:

- Data Table: Photovoltaic Performance Metrics

| Device Type | Power Conversion Efficiency (%) |

|---|---|

| Polymer Solar Cells | 8.5 |

| Perovskite Solar Cells | 12.3 |

These results highlight the potential of compound 1 in enhancing the performance of solar energy technologies.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The thiophene scaffold with 4,5-dimethyl groups is a common motif in bioactive and synthetic intermediates. Key differences arise from the substituent at the 2-position:

Key Observations :

- Biological Interactions: The phenylthio group may enhance lipophilicity, improving membrane permeability compared to smaller substituents like chloro or cyano .

Physical and Spectral Properties

Available data for analogs (e.g., melting points, IR/NMR spectra) provide benchmarks:

Expected Properties of Target Compound :

- Melting Point : Likely higher than chloroacetyl analogs due to increased molecular weight and aromaticity.

- IR : Peaks at ~1680–1720 cm⁻¹ (ester and amide C=O), ~1250 cm⁻¹ (C-S).

- NMR : δH ~3.70–3.90 (ester OCH3), δH ~7.20–7.50 (phenyl protons) .

Biological Activity

Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the phenylthioacetylamino group enhances its pharmacological profile. The molecular formula is , and its systematic name reflects its complex structure.

Antimicrobial Activity

Thiophene derivatives, including the compound , have shown significant antimicrobial properties. A literature survey indicates that compounds containing thiophene rings often exhibit antibacterial , antifungal , and antiviral activities. Specifically, studies have highlighted the effectiveness of thiophene derivatives against various pathogens, including Escherichia coli and Staphylococcus aureus .

| Activity | Pathogen | Effectiveness |

|---|---|---|

| Antibacterial | E. coli | Moderate |

| Antifungal | Candida albicans | High |

| Antiviral | HIV | Moderate |

Cytotoxicity

Research has demonstrated that certain thiophene derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit cell proliferation in human leukemia cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

- Thiophene Ring : Essential for biological activity due to its electron-rich nature.

- Phenylthioacetylamino Group : Enhances interaction with biological targets, potentially increasing potency.

- Methyl Substituents : Influence lipophilicity and bioavailability.

Research indicates that modifications in these groups can lead to variations in activity, suggesting a need for further exploration in drug design .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiophene derivatives, including the compound in focus. Results indicated significant inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Cytotoxicity Evaluation : In vitro studies on human leukemia K562 cells showed that this compound inhibited cell growth significantly compared to controls. The mechanism involved apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate and its derivatives?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Cyanoacetylation of an amino-substituted thiophene precursor (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .

- Step 2 : Knoevenagel condensation with substituted benzaldehydes or thioacetyl derivatives under reflux in toluene, catalyzed by piperidine and acetic acid, to generate the acrylamido-thiophene core .

- Purification : Recrystallization with alcohol or chromatography (e.g., TLC) ensures high purity (>95%) .

Yields typically range from 72% to 94%, depending on substituents and reaction optimization .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Assigns proton environments (e.g., methyl groups at δ 1.35–2.72 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (δ ~165–175 ppm) and aromatic carbons .

- Mass Spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .

Q. What in vitro assays are typically employed to evaluate its biological activities?

- Methodological Answer : Common assays include:

- Antioxidant Activity :

- DPPH radical scavenging assay to measure free radical inhibition .

- FRAP (Ferric Reducing Antioxidant Power) assay .

- Anti-inflammatory Activity :

- Carrageenan-induced rat paw edema model for in vivo evaluation .

- Cytotoxicity Screening :

- MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer : Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in condensation steps .

- Catalyst Tuning : Piperidine or DMAP accelerates Knoevenagel reactions while minimizing side products .

- Temperature Control : Reflux conditions (110–120°C) balance reaction rate and decomposition risks .

- Purification : Gradient column chromatography (e.g., silica gel, ethyl acetate/hexane) resolves structurally similar impurities .

Q. How do structural modifications influence the compound's biological activity profile?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., -NO₂, -CN): Enhance antioxidant activity by stabilizing radical intermediates .

- Aromatic Substituents : Bulky groups (e.g., naphthalene) improve lipid membrane penetration, boosting antimicrobial effects .

- Thioacetyl vs. Acetyl Linkers : Thioacetyl derivatives show higher anti-inflammatory potency due to sulfur's redox activity .

Comparative tables (e.g., IC₅₀ values across analogs) are critical for SAR validation .

Q. What strategies resolve discrepancies between computational predictions and experimental data in SAR studies?

- Methodological Answer : To address contradictions:

- Docking Validation : Re-run molecular docking simulations with updated protein structures (e.g., COX-2 for anti-inflammatory activity) .

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out variability .

- Metabolite Profiling : LC-MS/MS identifies bioactive metabolites that may contribute to observed effects .

- Crystallography : Single-crystal X-ray diffraction resolves conformational mismatches between predicted and actual structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.